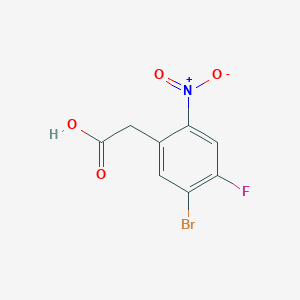

5-Bromo-4-fluoro-2-nitrophenylacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-4-fluoro-2-nitrophenylacetic acid (BFNPAA) is an organic compound that has been widely studied due to its potential applications in scientific research. BFNPAA is a versatile compound that has been used in a variety of laboratory experiments, and it has been studied for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

5-Bromo-4-fluoro-2-nitrophenylacetic acid is involved in various chemical synthesis processes. For instance, it is used in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. This synthesis involves the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid through ortho-lithiation of 5-bromo-2-fluoropyridine, followed by a Suzuki reaction. This process results in the production of monosubstituted and disubstituted fluoropyridines, which can further be converted to corresponding pyridones (Sutherland & Gallagher, 2003).

Synthesis of Nitroxides

It's also used in the synthesis of ortho-fluoronitroaryl nitroxides. These are synthesized from nitrones with the Grignard reagent prepared from 1-bromo-4-fluorobenzene. This process leads to the production of fluoro nitro derivatives, which serve as versatile synthons in further chemical reactions (Hankovszky et al., 1989).

Radiopharmaceutical Research

In the field of radiopharmaceutical research, derivatives of 5-Bromo-4-fluoro-2-nitrophenylacetic acid are synthesized for potential use in positron emission tomography (PET) imaging. For example, [6-pyridinyl-18F]-labelled fluoro derivatives of WAY-100635, synthesized from corresponding bromo- and nitro-derivatives, show promise for brain receptor imaging with PET (Karramkam et al., 2003).

Development of Antimicrobial and Antiinflammatory Compounds

Research on the antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from nitro/fluoro/chloro/bromoindole-2-carbohydrazides highlights the potential of 5-Bromo-4-fluoro-2-nitrophenylacetic acid derivatives in developing new pharmaceutical compounds (Narayana et al., 2009).

Anti-tubercular Activity

Another application is seen in the synthesis of 2-styryl benzimidazoles for evaluating their in vitro anti-tubercular activity. Compounds derived from 5-Bromo-4-fluoro-2-nitrophenylacetic acid have shown promising results against various strains of Mycobacterium tuberculosis (Shingalapur et al., 2009).

Electrosynthesis Applications

It's also used in electrosynthesis studies, such as the electrochemical behavior of 4-nitrobenzyl bromide and its catalytic activity for the reduction of CO2. This involves the use of derivatives of 5-Bromo-4-fluoro-2-nitrophenylacetic acid as catalysts for CO2 reduction and electrosynthesis of other compounds (Mohammadzadeh et al., 2020).

Eigenschaften

IUPAC Name |

2-(5-bromo-4-fluoro-2-nitrophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURFTGPECNOWBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-fluoro-2-nitrophenylacetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2383821.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2383822.png)

![5-Methyl-2-({2-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2383829.png)

![N-allyl-1-(4-chlorophenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2383832.png)

![methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2383833.png)

![3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2383834.png)

![1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole](/img/structure/B2383835.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(1-methoxypropan-2-yl)propanamide](/img/structure/B2383837.png)